

DNP-PEG3-Azide: Solubility Profile and Protocols for Research Applications

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Compound of Interest		
Compound Name:	DNP-PEG3-azide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the solubility of **DNP-PEG3-azide** in dimethyl sulfoxide (DMSO) and aqueous buffers. Understanding the solubility characteristics of this reagent is crucial for its effective use in various research and drug development applications, including its role as a PEG-based PROTAC linker and a click chemistry reagent.[1]

DNP-PEG3-azide incorporates a dinitrophenyl (DNP) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal azide moiety. The PEG spacer is designed to enhance the aqueous solubility of the compound.[2]

Quantitative Solubility Data

The following tables summarize the known solubility of **DNP-PEG3-azide** in organic solvents and provide context for its solubility in aqueous media.

Table 1: Solubility in Organic Solvents



Solvent	Solubility	Molar Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	260.19 mM	Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Dichloromethane (DCM)	Soluble	Not specified	[2][3]
Dimethylformamide (DMF)	Soluble	Not specified	[2][3]

Table 2: Solubility in Aqueous Buffers

Solvent	Solubility	Notes
Aqueous Buffers (e.g., PBS, Tris)	Data not available	The hydrophilic PEG3 spacer is intended to increase the aqueous solubility of the DNP moiety.[2] For reference, the parent compound, 2,4-dinitrophenol, has a water solubility of 5.6 g/L at 18°C. The PEGylated version is expected to have enhanced solubility, though quantitative data is not readily available.

Experimental Protocols



Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **DNP-PEG3-azide** in DMSO.

Materials:

- DNP-PEG3-azide (solid)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber or opaque microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath sonicator
- · Calibrated micropipettes and sterile tips

Procedure:

- Preparation: Allow the vial containing DNP-PEG3-azide and a fresh bottle of anhydrous DMSO to come to room temperature.
- Weighing: Accurately weigh the desired amount of DNP-PEG3-azide powder using a
 calibrated analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of
 a 100 mM stock solution, weigh out 38.44 mg of DNP-PEG3-azide (Molecular Weight:
 384.35 g/mol).
- Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
- Dissolution:
 - Cap the vial tightly and vortex vigorously for 1-2 minutes.



- If the compound is not fully dissolved, place the vial in a room temperature water bath sonicator for 10-15 minutes.[1]
- Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, opaque tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the thermodynamic solubility of **DNP-PEG3-azide** in a desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). This method is considered a reliable approach for determining equilibrium solubility.

Materials:

- **DNP-PEG3-azide** (solid)
- Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Sample Preparation: Add an excess amount of solid DNP-PEG3-azide to a glass vial. The
excess solid should be clearly visible.

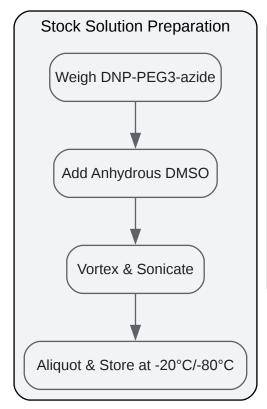


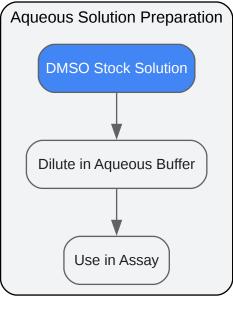
- Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[4]
- Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
- Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Prepare a series of standard solutions of **DNP-PEG3-azide** of known concentrations in the same aqueous buffer.
 - Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of **DNP-PEG3-azide** in the saturated solution.
 - The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Visualizations

The following diagrams illustrate the experimental workflows.



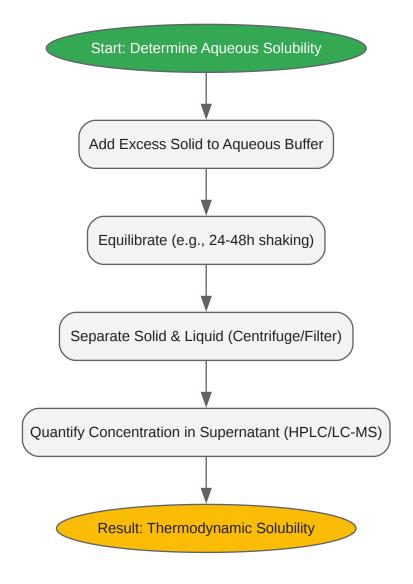




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Caption: Workflow for preparing **DNP-PEG3-azide** solutions.





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Caption: Experimental workflow for the Shake-Flask solubility assay.

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